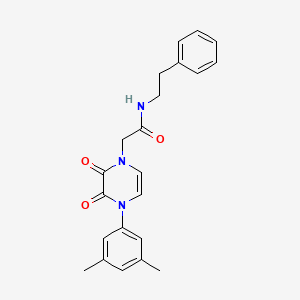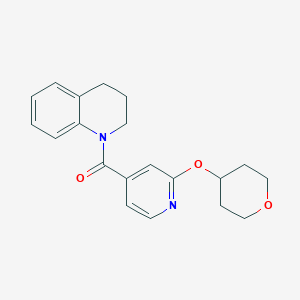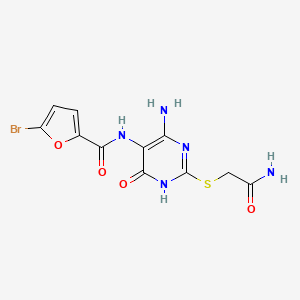
5-Acetyl-1,6-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1,6-dimethylpyrimidine-2,4-dione is a pyrimidine derivative . Pyrimidine derivatives are heterocyclic compounds that exhibit a broad variety of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound can be achieved through various methods. One such method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 . Another method involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N ′, N ′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using computational techniques such as density functional theory, ADMET evaluation, and molecular docking . The molecule is relatively stable and has a high electrophilic nature .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 leads to the formation of 2,4-Diamino-5-acetyl (ethoxycarbonyl)-6-methyl (phenyl)pyrimidines .Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, exhibit a broad variety of biological and pharmacological activities .
Mode of Action
It’s known that pyrimidine derivatives interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their broad biological activity .
Pharmacokinetics
It’s known that the compound has a melting point of 210-214 °c (dec) (lit), a boiling point of 2436±500℃ (760 Torr), and a density of 1350±006 g/cm3 (20 ºC 760 Torr) . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that pyrimidine derivatives can have various effects at the molecular and cellular level due to their broad biological activity .
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetyl-1,6-dimethylpyrimidine-2,4-dione has various advantages and limitations for lab experiments. One of the main advantages is that it is readily available and relatively inexpensive. Additionally, the compound is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is that it has relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the research of 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione. One of the areas that require further investigation is the mechanism of action of the compound. Additionally, there is a need to explore the potential of the compound in the treatment of various diseases, including viral infections, cancer, and inflammation. Furthermore, the development of new synthetic methods for the compound can lead to the discovery of novel derivatives with enhanced properties. Finally, there is a need to investigate the potential of the compound in various industrial applications, including the production of polymers and other materials.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in scientific research due to its diverse applications. The compound is widely used as a building block for the synthesis of various drugs, and it has been shown to possess various biochemical and physiological effects. While there is still much to be discovered about the compound, the future looks promising, with various potential applications in the treatment of diseases and industrial processes.
Méthodes De Synthèse
The synthesis of 5-Acetyl-1,6-dimethylpyrimidine-2,4-dione can be achieved through various methods. One of the commonly used methods involves the reaction of 2,4-dioxo-5-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 120-122°C.
Applications De Recherche Scientifique
5-Acetyl-1,6-dimethylpyrimidine-2,4-dione has been extensively studied for its diverse applications in scientific research. It is widely used as a building block for the synthesis of various drugs due to its unique chemical properties. Some of the drugs that are synthesized using this compound include antiviral agents, antitumor agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
5-acetyl-1,6-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(5(2)11)7(12)9-8(13)10(4)3/h1-3H3,(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVVYQMBPJNTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(3-fluorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2909589.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isopropylpiperidine-4-carboxamide](/img/structure/B2909592.png)

![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2909599.png)
![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)


![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2909605.png)
![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)
![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)


